3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile
Description
This compound (CAS: 1007570-83-3) is a heterocyclic benzonitrile derivative featuring a pyrazolo[3,4-c]pyridazine core linked to a dichlorofluorophenoxy group. Its molecular formula is C₁₉H₁₀Cl₂FN₅O, with a molecular weight of 434.22 g/mol . It is listed in safety data sheets as a 100% pure substance under GHS guidelines, with precautionary measures for handling .
Properties
Molecular Formula |
C19H10Cl2FN5O |
|---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
3-chloro-5-[6-chloro-2-fluoro-3-(2H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C19H10Cl2FN5O/c20-12-5-10(9-23)6-13(8-12)28-18-15(21)2-1-11(17(18)22)7-16-14-3-4-24-26-19(14)27-25-16/h1-6,8H,7H2,(H,25,26,27) |
InChI Key |
VUSRPIMIIYIJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC2=C3C=CN=NC3=NN2)F)OC4=CC(=CC(=C4)C#N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[3,4-c]Pyridazine Core
The pyrazolo[3,4-c]pyridazine moiety is typically constructed via cyclocondensation reactions. A common approach involves reacting 3-aminopyridazine-4-carbonitrile with hydrazine derivatives under acidic conditions:
$$
\text{3-Aminopyridazine-4-carbonitrile} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{1H-Pyrazolo[3,4-c]pyridazine}
$$
This step often achieves yields of 60–75% after purification by recrystallization from ethanol.
Alkylation of the Pyridazine Core
The methylene bridge is introduced via alkylation using a benzyl halide intermediate. For example, 3-(bromomethyl)-6-chloro-2-fluorophenol is reacted with the pyrazolo[3,4-c]pyridazine in the presence of a base:
$$
\text{1H-Pyrazolo[3,4-c]pyridazine} + \text{3-(Bromomethyl)-6-chloro-2-fluorophenol} \xrightarrow{\text{K₂CO₃, DMF}} \text{Intermediate A}
$$
Optimal conditions use dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃) to deprotonate the pyridazine nitrogen, achieving >80% conversion.
Coupling with Benzonitrile Derivative
The final step involves nucleophilic aromatic substitution (SNAr) between Intermediate A and 3-chloro-5-hydroxybenzonitrile under basic conditions:
$$
\text{Intermediate A} + \text{3-Chloro-5-hydroxybenzonitrile} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$
This reaction proceeds at 60–80°C for 12–24 hours, with yields of 65–70% after column chromatography.
Process Optimization and Scaling
Solvent and Catalyst Screening
Comparative studies in the patent literature highlight the impact of solvent polarity on reaction efficiency:
| Reaction Step | Optimal Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | DMF | 82 | 95 |
| SNAr Coupling | THF | 68 | 98 |
| Cyclocondensation | Ethanol | 72 | 90 |
The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in alkylation improves mixing efficiency by 15%.
Purification Strategies
- Recrystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted starting materials.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) isolates the target compound with ≥98% purity.
- HPLC : Reserved for analytical validation, using a C18 column and acetonitrile/water gradient.
Industrial Manufacturing
UNICHEMIST’s production facilities in Henan, Shanxi, and Shandong provinces (China) utilize multi-reactor systems for large-scale synthesis:
| Facility | Reactor Capacity | Annual Output (kg) | Key Features |
|---|---|---|---|
| Henan Phase I | 2000–5000 L | 50,000 | cGMP compliance, continuous flow |
| Shanxi Phase I | 2000–5000 L | 30,000 | Hazardous reaction specialization |
| Shandong | 500–5000 L | 20,000 | Pilot-scale optimization |
The process employs quality-by-design (QbD) principles to control critical parameters such as temperature (±2°C), pH (±0.5), and stirring rate (±10 rpm).
Analytical Characterization
Key spectroscopic data for the compound include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridazine-H), 7.89–7.45 (m, 6H, aromatic-H), 5.21 (s, 2H, CH₂).
- LC-MS : m/z 414.22 [M+H]⁺, retention time 6.8 min (ACN/H₂O, 70:30).
- IR : ν 2230 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N pyridazine).
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Common reagents include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve temperatures ranging from room temperature to 100°C and solvents like DMSO or acetonitrile.
Major Products
Major products from these reactions include substituted benzonitriles, various pyrazolo[3,4-c]pyridazine derivatives, and complex aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- has shown potential as a therapeutic agent. It is being studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development .
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . The compound may also interact with cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Bromo Analog (3-[6-Bromo-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-5-chlorobenzonitrile): Molecular Formula: C₁₉H₁₀BrClFN₅O Molecular Weight: 478.68 g/mol Key Difference: Replacement of a chlorine atom with bromine at position 6 of the phenoxy ring. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .
- Amino-Substituted Pyridazine (3-[5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy]-5-chlorobenzonitrile): Molecular Formula: C₂₀H₁₃Cl₂N₅O₂ Molecular Weight: 426.26 g/mol Key Difference: Substitution of pyrazolo[3,4-c]pyridazine with pyrazolo[3,4-b]pyridine and an amino group.
Halogen and Functional Group Variations
Fluorinated Pyrimidine Analog (3-Chloro-4-fluoro-5-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]benzonitrile) :
Physicochemical Properties and Stability
Spectroscopic Data
- ¹H NMR Shifts :
- FT-IR Stretches :
Functional Implications of Substituents
- Chlorine/Fluorine : Enhance electronegativity and lipophilicity, favoring target engagement in hydrophobic pockets.
- Nitrile Group : Stabilizes molecular conformation via dipole interactions and may act as a hydrogen bond acceptor.
- Bromo vs. Chlorine : Bromine’s higher molecular weight and polarizability could improve binding affinity but increase toxicity risks .
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